Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with a fused pyridine and furan ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with furan moieties under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the cyano group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying biological pathways.
Mechanism of Action
The mechanism by which Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate
- 6-methylfuro[2,3-b]pyridine derivatives
These compounds share structural similarities but differ in specific functional groups or substituents, which can significantly impact their chemical properties and applications. This compound stands out due to its cyano group, which enhances its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C12H10N2O3 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O3/c1-3-16-12(15)10-7(2)9-5-4-8(6-13)14-11(9)17-10/h4-5H,3H2,1-2H3 |
InChI Key |
NPPRKJAIZHGNPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)N=C(C=C2)C#N)C |
Origin of Product |
United States |
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